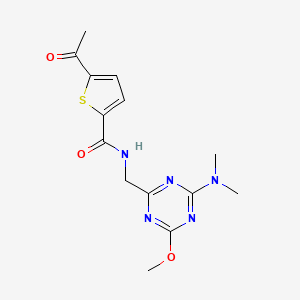

![molecular formula C12H11F3N4 B2684963 6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine CAS No. 843608-14-0](/img/structure/B2684963.png)

6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-methyl-N~4~-[3-(trifluoromethyl)phenyl]-2,4-pyrimidinediamine” is a type of organic compound. It’s worth noting that the compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of trifluoromethylpyridines involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of similar compounds shows unique characteristics. For example, Tetrakis [3,5-bis (trifluoromethyl)phenyl]borate is an anion with chemical formula [ {3,5- (CF 3) 2 C 6 H 3 } 4 B] −, indicating the presence of fluorinated aryl (Ar F) groups .Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and varied. For instance, the synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are unique due to the presence of a fluorine atom and a pyridine in their structure . For instance, Thifluzamide has a molecular weight of 528.1, appears as a white to light brown powder, has a melting point of 177.9-178.6 °C, and is soluble in water at 1.6 mg/l (20 °C) .Applications De Recherche Scientifique

Neuroprotective and Anti-neuroinflammatory Agents

A study has shown that triazole-pyrimidine hybrids, which could potentially include “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine”, have promising neuroprotective and anti-inflammatory properties . These compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral Agents

Pyrimidine and its derivatives, including “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine”, have been proven to have antiviral activity . This makes them potential candidates for the development of new antiviral drugs.

Anticancer Agents

Pyrimidine derivatives have also been shown to have anticancer activity . Therefore, “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine” could potentially be used in the development of new anticancer drugs.

Antioxidant Agents

The antioxidant activity of pyrimidine derivatives, including “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine”, has been documented . This suggests potential applications in conditions where oxidative stress plays a role.

Antimicrobial Agents

Pyrimidine derivatives have been shown to possess antimicrobial activity . This suggests that “6-methyl-N4-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine” could potentially be used in the development of new antimicrobial drugs.

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s suggested that it might be involved in the inhibition of a kinase named pfclk3 . PfCLK3 is a drug target in malaria that offers prophylactic, transmission blocking, and curative potential .

Mode of Action

It’s suggested that it might inhibit the kinase pfclk3 . This inhibition could potentially disrupt the life cycle of the malaria parasite, Plasmodium falciparum, at various stages .

Biochemical Pathways

Given its potential role in inhibiting pfclk3, it might affect the pathways related to the life cycle of the malaria parasite, plasmodium falciparum .

Result of Action

It’s suggested that it might have an effect on the life cycle of the malaria parasite, plasmodium falciparum, potentially offering prophylactic, transmission blocking, and curative potential .

Propriétés

IUPAC Name |

6-methyl-4-N-[3-(trifluoromethyl)phenyl]pyrimidine-2,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4/c1-7-5-10(19-11(16)17-7)18-9-4-2-3-8(6-9)12(13,14)15/h2-6H,1H3,(H3,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGXDYHNLZIVGFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

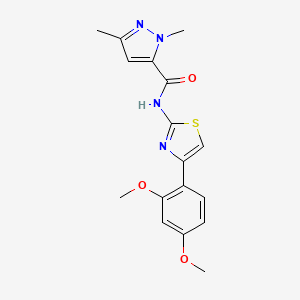

![N-cyclopropyl-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2684881.png)

![3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2684882.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2684883.png)

![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-3-methoxy-2,2-dimethylpropanamide](/img/structure/B2684884.png)

![1-[2-(3-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2684886.png)

![5-((4-(4-Fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2684887.png)

![7-(4-methoxyphenyl)-2-oxo-N-(p-tolyl)-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]thiazole-6-carboxamide](/img/structure/B2684888.png)

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2684890.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(3-methoxyphenyl)-3-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2684893.png)

![[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2684898.png)

![3,4,5-triethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2684900.png)

![N-([1,1'-biphenyl]-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide](/img/structure/B2684901.png)